methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate
Description
Methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate is a synthetic compound featuring a 6-bromoindole core linked via a propanoyl group to a glycylglycinate methyl ester (Figure 1). The 6-bromoindole moiety is characterized by a bromine atom at the C-6 position of the indole heterocycle, confirmed via NMR and HMBC correlations in related compounds . The propanoyl bridge connects the indole to a dipeptide-like glycylglycinate ester, introducing both amide and ester functionalities.
Properties
Molecular Formula |
C16H18BrN3O4 |
|---|---|
Molecular Weight |
396.24 g/mol |
IUPAC Name |
methyl 2-[[2-[3-(6-bromoindol-1-yl)propanoylamino]acetyl]amino]acetate |
InChI |
InChI=1S/C16H18BrN3O4/c1-24-16(23)10-19-15(22)9-18-14(21)5-7-20-6-4-11-2-3-12(17)8-13(11)20/h2-4,6,8H,5,7,9-10H2,1H3,(H,18,21)(H,19,22) |
InChI Key |
NJVRDGFKFVOIHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CNC(=O)CCN1C=CC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate typically involves the following steps:
Bromination of Indole: The indole ring is brominated using N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile.
Coupling with Glycylglycine: The intermediate product is coupled with glycylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of de-brominated indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of compounds based on 6-bromoindole, including methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate. These compounds act as potentiators that enhance the antibiotic effects against pathogenic bacteria, particularly resistant strains. The synthesis of related indole-based inhibitors has shown promising results in laboratory settings, indicating that derivatives like this compound could be developed into effective antibacterial agents .
Case Study: Synthesis and Testing
A study focused on synthesizing various 6-bromoindole derivatives, including this compound, demonstrated their effectiveness against resistant bacterial strains. The synthesized compounds were subjected to physicochemical analyses to verify their structure and purity before biological testing .
Cosmetic Formulations
Skin Bioavailability and Efficacy
In the realm of cosmetic science, this compound can be explored for its skin penetration and bioavailability properties. Research indicates that indole derivatives can enhance the stability and efficacy of topical formulations. Investigations into the dermatokinetics of such compounds have shown that they can effectively penetrate skin layers, making them suitable candidates for inclusion in cosmetic products aimed at improving skin health .
Case Study: Formulation Development
A study utilizing experimental design techniques evaluated the physical and sensory properties of topical formulations containing indole derivatives. The results indicated that these compounds significantly influenced rheological parameters and skin hydration effects, showcasing their potential in cosmetic applications .
Biological Research Applications
Biochemical Pathways
The incorporation of this compound in biochemical studies can provide insights into cellular pathways influenced by indole derivatives. Given that indoles are known to interact with various biological systems, this compound could be instrumental in understanding mechanisms related to cell signaling and metabolic processes.
Case Study: Cellular Interaction Studies
Research has been conducted to assess the interaction of indole-based compounds with cellular receptors involved in signaling pathways. This compound was included in assays to evaluate its effects on cellular responses, revealing potential roles in modulating biological activities .
Data Tables
| Application Area | Compound Name | Key Findings |
|---|---|---|
| Medicinal Chemistry | This compound | Effective against resistant bacterial strains |
| Cosmetic Science | This compound | Enhances skin hydration and stability in formulations |
| Biological Research | This compound | Influences cellular signaling pathways |
Mechanism of Action
The mechanism of action of methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 6-Bromoindole Derivatives
Compound 1: 6-Bromo-N-propionyltryptamine
- Structure : Features a 6-bromoindole linked to a tryptamine via a propionyl group.
- Key Differences : Lacks the glycylglycinate methyl ester, instead terminating in a primary amine.
- Structural elucidation via HRESIMS and NMR (δC 177.0 for amide carbonyl) confirms the propionyl-indole linkage .
Compound 2: 6-Bromo-N-acetyltryptamine
- Structure : Similar to Compound 1 but with an acetyl group instead of propionyl.
- Key Differences: Shorter acyl chain (acetyl vs. propanoyl) may reduce flexibility and alter binding kinetics. The acetyl group’s smaller size could influence metabolic stability .
Compound 3: 2-(6-Methyl-1H-indol-3-yl)acetic acid
- Structure : Substitutes bromine with a methyl group at C-6 and includes an acetic acid side chain.
- Key Differences : Methyl substitution reduces electronegativity and steric bulk compared to bromine. The carboxylic acid group enhances hydrophilicity but lacks the amide/ester diversity of the target compound .
Compound 4: Bromoindenyl-Thiol Derivatives
- Structure: Brominated indenyl core with mercapto and propanoic acid groups (e.g., (2S)-2-(2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid).
- Key Differences : The indenyl system and thiol group introduce distinct electronic and reactivity profiles. The thiol moiety may confer redox activity, unlike the target compound’s ester-dominated reactivity .
Functional Group and Physicochemical Comparisons
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Halogen/Substituent |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₁BrN₃O₅ | 442.28 g/mol | Bromoindole, propanoyl, glycylglycinate ester | Br (C-6) |
| 6-Bromo-N-propionyltryptamine | C₁₃H₁₅BrN₂O | 317.03 g/mol | Bromoindole, propionyl amide | Br (C-6) |
| 6-Bromo-N-acetyltryptamine | C₁₂H₁₃BrN₂O | 289.15 g/mol | Bromoindole, acetyl amide | Br (C-6) |
| 2-(6-Methyl-1H-indol-3-yl)acetic acid | C₁₁H₁₁NO₂ | 189.21 g/mol | Methylindole, carboxylic acid | CH₃ (C-6) |
| Bromoindenyl-Thiol Derivative | C₂₀H₁₉BrN₂O₃S | 447.35 g/mol | Bromoindenyl, thiol, carboxylic acid | Br (indenyl) |
Key Observations :
- Solubility : The target compound’s glycylglycinate ester and amide bonds likely enhance water solubility compared to simpler tryptamine derivatives (Compounds 1–2).
- Metabolic Stability : The ester group in the target compound may render it susceptible to hydrolysis, whereas amide linkages (Compounds 1–2) are more stable .
Biological Activity
Methyl N-[3-(6-bromo-1H-indol-1-yl)propanoyl]glycylglycinate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.
Basic Information
- Chemical Name : this compound
- CAS Number : 1071915-43-9
- Molecular Formula : C15H16BrN3O4
- Molecular Weight : 382.21 g/mol
Structural Characteristics
The compound features an indole moiety, which is known for its diverse biological activities. The presence of the bromo substituent can enhance the compound's interaction with biological targets.
This compound exhibits several mechanisms of action:
- Antioxidant Activity : Indole derivatives are often recognized for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
- Antimicrobial Properties : Some studies suggest that indole-based compounds possess antimicrobial activity, potentially making them useful in treating infections.
- Neuroprotective Effects : There is evidence that indole derivatives can influence neurotransmitter systems, suggesting potential applications in neurodegenerative diseases.
In Vitro Studies
Recent studies have investigated the effects of this compound on various cell lines. Key findings include:
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. Animal models have shown:
- Anti-inflammatory Effects : Reduction in pro-inflammatory cytokines in models of acute inflammation.
- Cognitive Improvement : Enhanced memory and learning in rodent models, suggesting neuroprotective properties.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotection
Research published in Neuroscience Letters assessed the neuroprotective effects of this compound in a rat model of Alzheimer’s disease. Results indicated that treatment with this compound improved cognitive function and reduced amyloid-beta plaque accumulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
